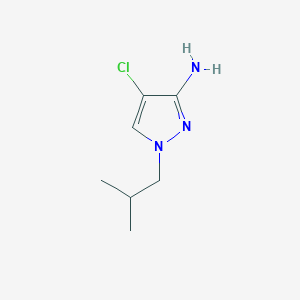

4-Chloro-1-isobutyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 4-Chloro-1-isobutyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-isobutyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

4-chloro-1-(2-methylpropyl)pyrazol-3-amine |

InChI |

InChI=1S/C7H12ClN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

GRIBYAVRMCTIDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-isobutyl-1H-pyrazol-3-amine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore rational synthetic approaches, discuss robust analytical methodologies for its characterization, and examine its potential as a scaffold in modern drug discovery based on the established biological activities of related pyrazole compounds.

Core Molecular Profile

4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The specific substitutions on this core structure—a chloro group at the 4-position, an isobutyl group at the 1-position, and an amine group at the 3-position—impart distinct physicochemical properties that are crucial for its interaction with biological targets.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical quantification.

| Property | Value |

| Molecular Formula | C₇H₁₂ClN₃ |

| Molecular Weight | 173.65 g/mol |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011), Hydrogen (1.008), Chlorine (35.453), and Nitrogen (14.007).

Structural Elucidation

The structural arrangement of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine is depicted below. The isobutyl group at the N1 position introduces lipophilicity, which can be critical for cell membrane permeability. The amino group at C3 and the chloro atom at C4 are key functional groups that can participate in hydrogen bonding and other non-covalent interactions with protein targets, making them crucial for its pharmacological activity.

Figure 1: Chemical structure of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.

Synthetic Strategies: A Rational Approach

The synthesis of substituted pyrazoles like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine can be approached through several established methodologies in heterocyclic chemistry. The choice of a particular synthetic route is often guided by the availability of starting materials, desired yield, and scalability. A common and effective strategy involves the construction of the pyrazole core followed by functional group interconversions.

A plausible synthetic pathway is outlined below. This multi-step process leverages well-understood reactions, ensuring a high degree of control over the final product's structure.

Figure 2: A generalized synthetic workflow for 4-Chloro-1-isobutyl-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how one might synthesize a substituted pyrazole, based on general principles of organic synthesis.[1][2]

Step 1: Synthesis of the Pyrazole Core

-

To a solution of a suitable β-dicarbonyl compound in a polar solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Chlorination of the Pyrazole Ring

-

Dissolve the synthesized pyrazole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the chlorinated pyrazole.

Step 3: N-Alkylation with Isobutyl Bromide

-

To a solution of the chlorinated pyrazole in an aprotic polar solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

Add isobutyl bromide dropwise and heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, by column chromatography.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in drug discovery to ensure the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.[3][4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules. For a compound like 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a reverse-phase HPLC method would be appropriate.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both identification and purity assessment, particularly for identifying any volatile impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the isobutyl group protons, the aromatic proton on the pyrazole ring, and the amine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can unequivocally confirm the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the amine group and the C-Cl stretch.[5]

Therapeutic Potential and Future Directions

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] The specific substitution pattern of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine suggests its potential as an inhibitor of various protein kinases, which are critical targets in oncology and inflammatory diseases.[8][9]

Kinase Inhibition

Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[9] The 3-amino pyrazole moiety can act as a hinge-binding motif, a common interaction pattern for kinase inhibitors. The isobutyl group can occupy a hydrophobic pocket in the ATP-binding site, while the chloro group can be involved in further specific interactions, potentially enhancing potency and selectivity.

Sources

- 1. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination [orgchemres.org]

- 2. heteroletters.org [heteroletters.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Ascendancy of 1-Isobutyl-Substituted Pyrazole Amines: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning a significant number of approved therapeutic agents.[1][2] Its inherent structural versatility and capacity for diverse functionalization have rendered it a privileged scaffold in the design of novel bioactive molecules.[3][4] This technical guide delves into a specific, yet increasingly important subclass: 1-isobutyl-substituted pyrazole amine derivatives. We will navigate the synthetic intricacies, explore the profound impact of the 1-isobutyl moiety on biological activity, and elucidate the mechanisms of action that position these compounds at the forefront of therapeutic innovation, particularly in the realm of kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights for the rational design of next-generation therapeutics.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole core is a versatile building block in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] The ability to readily modify the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological targets.[3] Among the various pyrazole derivatives, aminopyrazoles have emerged as particularly valuable pharmacophores, capable of forming key hydrogen bond interactions with biological targets.[7] The strategic placement of an amine group at the C3, C4, or C5 position significantly influences the molecule's interaction with protein kinases and other enzymes.

The N1-substituent on the pyrazole ring plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. While a variety of alkyl and aryl groups have been explored, the isobutyl group has garnered significant attention for its unique combination of steric bulk and lipophilicity, which can impart favorable characteristics to the parent molecule. This guide will specifically focus on the synthesis, properties, and applications of pyrazole derivatives featuring this key structural motif in conjunction with an amine functionality.

Synthetic Strategies for 1-Isobutyl-Substituted Pyrazole Amine Derivatives

The synthesis of 1-isobutyl-substituted pyrazole amine derivatives can be approached through several established routes. The choice of a specific pathway often depends on the desired substitution pattern on the pyrazole core and the position of the amine group.

General Synthesis of the Pyrazole Core

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[8] For the synthesis of aminopyrazoles, precursors containing a nitrile group are commonly employed.

-

For 3- and 5-Aminopyrazoles: The reaction of β-ketonitriles with isobutylhydrazine is a primary route. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-ketonitrile.

-

For 4-Aminopyrazoles: A common strategy involves the use of precursors that can be converted to the 4-amino functionality after the pyrazole ring has been formed.

Introduction of the 1-Isobutyl Group

The isobutyl group is typically introduced at the N1 position of the pyrazole ring through N-alkylation of a pre-formed pyrazole or by using isobutylhydrazine as a starting material in the initial ring-forming condensation reaction.

Experimental Protocol: General Procedure for N-Alkylation

-

Dissolution: Dissolve the NH-pyrazole precursor in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature and stir for 30-60 minutes to facilitate the formation of the pyrazolate anion.

-

Alkylation: Add isobutyl bromide or isobutyl iodide to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Flow of N-Alkylation

Caption: General workflow for the N-alkylation of a pyrazole ring.

Biological Activities and Therapeutic Applications

The introduction of a 1-isobutyl group to a pyrazole amine scaffold can significantly influence its biological activity, often enhancing its potency and selectivity for specific targets. A prominent area where these derivatives have shown immense promise is in the inhibition of Janus kinases (JAKs).

1-Isobutyl-Substituted Pyrazole Amines as JAK Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[9] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[10] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Patent literature reveals that 1-alkyl-3-arylaminopyrazole-4-carboxamide derivatives are potent and selective inhibitors of JAKs.[11] The modification of the 1-substituent has been shown to modulate the selectivity for different JAK isoforms.[11] The isobutyl group, in this context, contributes to the overall binding affinity and can influence the selectivity profile of the inhibitor.

Mechanism of Action: JAK Inhibition

1-Isobutyl-substituted pyrazole amine derivatives typically act as ATP-competitive inhibitors. The pyrazole amine core forms key hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket. The 1-isobutyl group occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the compound.

Sources

- 1. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents [patents.google.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols using 4-Chloro-1-isobutyl-1H-pyrazol-3-amine as intermediate

This guide outlines a high-fidelity, modular protocol for the synthesis and application of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine . This intermediate is a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JNK, CDK) and GPCR ligands.

Application Note: Modular Synthesis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine

Executive Summary & Strategic Value

The 1-alkyl-4-chloro-3-aminopyrazole scaffold represents a "privileged structure" in drug discovery. The chlorine atom at the 4-position serves two critical functions:

-

Electronic Modulation: It reduces the electron density of the pyrazole ring, modulating the pKa of the exocyclic amine and improving metabolic stability.

-

Structural Handle: It fills hydrophobic pockets in kinase active sites (gatekeeper residues) and blocks oxidative metabolism at the reactive C4 position.

This protocol prioritizes regiochemical fidelity . Direct alkylation of 3-aminopyrazole often yields mixtures of N1- and N2-isomers. To ensure the exclusive formation of the 1-isobutyl-3-amine isomer (rather than the 5-amine), this guide utilizes a Nitro-Reduction Route , followed by a mild electrophilic chlorination.

Synthesis Workflow Visualization

Figure 1: Sequential logic for the regioselective synthesis of the target intermediate and its downstream divergence into bioactive scaffolds.

Module 1: Synthesis of the Core Intermediate

Step 1: Regioselective Alkylation

Objective: Install the isobutyl group at N1 while avoiding N2 alkylation. Rationale: 3-Nitropyrazole is used as the starting material because the nitro group's electron-withdrawing nature directs alkylation preferentially to the N1 position (steric and electronic control), unlike 3-aminopyrazole which often yields mixtures.

-

Reagents: 3-Nitro-1H-pyrazole (1.0 equiv), Isobutyl bromide (1.2 equiv), Potassium Carbonate (

, 2.0 equiv), DMF (anhydrous). -

Protocol:

-

Dissolve 3-Nitro-1H-pyrazole (11.3 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add

(27.6 g, 200 mmol) and stir at room temperature (RT) for 15 min. -

Add isobutyl bromide (13 mL, 120 mmol) dropwise.

-

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine (5x to remove DMF), dry over

, and concentrate. -

Purification: If necessary, recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexane).

-

Checkpoint: The product 1-isobutyl-3-nitropyrazole should be a pale yellow solid/oil.

-

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.

-

Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon), Methanol.

-

Protocol:

-

Dissolve the nitro intermediate (from Step 1) in Methanol (0.1 M concentration).

-

Add 10% Pd/C carefully under nitrogen flow.

-

Purge with

and stir under a hydrogen balloon at RT for 3-12 hours. -

Workup: Filter through a Celite pad to remove catalyst (Caution: Pyrophoric). Concentrate the filtrate.

-

Result:1-isobutyl-1H-pyrazol-3-amine . Usually obtained as a viscous oil or low-melting solid. Use immediately or store under argon.

-

Step 3: C4-Chlorination (The Critical Step)

Objective: Selectively chlorinate the 4-position without over-chlorinating or oxidizing the amine.

Rationale: N-Chlorosuccinimide (NCS) is preferred over

-

Reagents: 1-isobutyl-1H-pyrazol-3-amine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv), DMF or Acetonitrile.

-

Protocol:

-

Dissolve 1-isobutyl-1H-pyrazol-3-amine (1.39 g, 10 mmol) in DMF (15 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add NCS (1.40 g, 10.5 mmol) portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 2 hours.

-

Monitor: LCMS should show conversion from M+H 140 to M+H 174/176 (Cl isotope pattern).

-

Workup: Dilute with water (50 mL) and extract with EtOAc. Wash extensively with brine.

-

Purification: Flash chromatography (Hexane/EtOAc 1:1 to 0:1).

-

Product: 4-Chloro-1-isobutyl-1H-pyrazol-3-amine .

-

Module 2: Downstream Applications

Application A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction constructs a bicyclic core common in CDK and PI3K inhibitors.

-

Mechanism: Condensation of the exocyclic amine with a 1,3-dielectrophile, followed by ring closure involving the pyrazole ring nitrogen (N2).

-

Protocol:

-

Combine 4-Chloro-1-isobutyl-1H-pyrazol-3-amine (1.0 equiv) and Acetylacetone (1.2 equiv) in Glacial Acetic Acid.

-

Reflux (118°C) for 2-4 hours.

-

Cool to RT.[1] The product often precipitates.

-

Pour into water, neutralize with

, and filter the solid. -

Product:3-Chloro-6-isobutyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine .

-

Application B: Sulfonamide Synthesis

Common for creating focused libraries for HTS (High-Throughput Screening).

-

Protocol:

-

Dissolve the amine intermediate in Pyridine (or DCM + Et3N).

-

Add Aryl Sulfonyl Chloride (1.1 equiv) at 0°C.

-

Stir at RT overnight.

-

Note: The 4-chloro substituent prevents electrophilic attack at C4, ensuring clean N-sulfonylation.

-

Critical Parameters & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Regioselectivity (Step 1) | N1 vs N2 alkylation | Using 3-aminopyrazole directly (instead of 3-nitro) often yields the 5-amino isomer (N2 alkylation), which is a dead-end for pyrazolo[1,5-a]pyrimidine synthesis. |

| Temperature (Step 3) | < 25°C initially | High temperatures during NCS addition can lead to N-chlorination or dichloro byproducts. |

| Solvent Choice (Step 3) | DMF vs MeCN | DMF accelerates the reaction but is harder to remove. MeCN is cleaner for workup but may require longer reaction times. |

| Storage | Inert Atmosphere | Aminopyrazoles oxidize slowly in air. Store the intermediate as the HCl salt if long-term storage is needed. |

References

-

Regioselective Alkylation of Pyrazoles

-

Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature (2025). Link

- Note: Validates the difficulty of direct alkylation and supports the nitro-precursor route for high purity.

-

-

Chlorination Protocol (NCS Method)

-

Pyrazolo[1,5-a]pyrimidine Synthesis

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC (2020). Link

- Note: Details the cyclization of aminopyrazoles with 1,3-dicarbonyls.

-

-

General Pyrazole Chemistry

-

Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem (2025). Link

- Note: General handling of chloropyrazole intermedi

-

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chegg.com [chegg.com]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The 3-Amino-Pyrazole Scaffold in Modern Drug Discovery

An Application Guide to Nucleophilic Substitution Reactions of 3-Amino-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid, planar system, makes it an ideal building block for designing potent and selective inhibitors, particularly for protein kinases.[1][3] Kinase inhibitors based on this scaffold have shown significant promise in oncology and inflammation, targeting enzymes like AXL, FGFR, and Cyclin-Dependent Kinases (CDKs).[4][5][]

The true synthetic value of 3-amino-pyrazoles lies in their versatile nucleophilic character. The molecule possesses three distinct nucleophilic nitrogen centers, offering multiple avenues for structural elaboration and diversification. Mastering the regioselective functionalization of these sites through nucleophilic substitution is paramount for any drug discovery program aiming to build libraries of novel pyrazole-based compounds.[7] This guide provides an in-depth analysis of the key nucleophilic substitution reactions of 3-amino-pyrazole derivatives, offering both mechanistic insights and field-tested experimental protocols.

Understanding the Nucleophilic Landscape of 3-Amino-Pyrazoles

The reactivity of a 3-amino-pyrazole is governed by the interplay between its three nucleophilic nitrogen atoms: the exocyclic amino group and the two endocyclic (annular) nitrogen atoms, N1 and N2. These sites are in a tautomeric equilibrium, and their relative nucleophilicity can be modulated by electronic effects of other substituents, steric hindrance, and the reaction conditions (e.g., pH, solvent polarity).[8]

Generally, the exocyclic amino group is a potent nucleophile for reactions like acylation, while the endocyclic N1 and N2 atoms are primary sites for alkylation and arylation.[9] Controlling which nitrogen atom reacts—a concept known as regioselectivity—is the central challenge and the key to successful synthesis.[10][11]

Caption: Key nucleophilic centers in the 3-amino-pyrazole scaffold.

N-Alkylation: Building the Pyrazole Core

N-alkylation is a fundamental method for introducing alkyl groups onto the pyrazole ring, a common strategy for modulating a compound's solubility, metabolic stability, and binding orientation. The reaction typically proceeds via an SN2 mechanism. However, for unsymmetrical pyrazoles, it often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate.[11]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the pyrazole ring nitrogen, creating a more potent nucleophile without competing in the alkylation reaction.[11] NaH is a stronger, non-reversible base, often used for less reactive systems.

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can dissolve the pyrazole salt and do not interfere with the SN2 reaction.[11][12] The choice of solvent can sometimes influence the N1/N2 ratio.[11]

-

Regioselectivity Control: Steric hindrance is a key determinant. Bulky substituents on the pyrazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen atom.[11] In some advanced cases, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity.

Protocol 1: General Procedure for N-Alkylation of 3-Amino-Pyrazoles

This protocol provides a reliable starting point for the N-alkylation of a generic 3-amino-pyrazole derivative.

Self-Validation: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to assess the ratio of regioisomers formed. The final product structure and regiochemistry must be unambiguously confirmed by 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC).

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-amino-pyrazole starting material (1.0 eq).

-

Solvent & Base: Add anhydrous DMF or MeCN to create a 0.1-0.5 M solution. Add a base such as K₂CO₃ (1.5-2.0 eq) or NaH (60% dispersion in mineral oil, 1.2 eq).

-

Deprotonation: Stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.

-

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for 4-24 hours. Monitor progress periodically.

-

Work-up: Upon completion, cool the mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate isomers if necessary.[11]

| Parameter | Example Value | Rationale / Comment |

| Substrate | 5-trifluoromethyl-1H-pyrazol-3-amine | A common building block in medicinal chemistry. |

| Alkylating Agent | Ethyl bromoacetate | Introduces an ester functional group for further modification. |

| Base | K₂CO₃ | A mild, easy-to-handle base suitable for most applications.[12] |

| Solvent | MeCN | Good solvent power and easy to remove post-reaction. |

| Temperature | Reflux | Often required to drive the reaction to completion.[12] |

| Typical Yield | 60-90% (often as a mix of isomers) | Yield is dependent on substrate reactivity and steric factors. |

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile reaction for forming C-N bonds, enabling the synthesis of N-aryl-3-amino-pyrazoles.[13] This transformation has become indispensable in drug discovery for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.[13]

Mechanistic Overview: The reaction proceeds through a catalytic cycle involving:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The pyrazole nitrogen coordinates to the Pd(II) center, followed by deprotonation by a strong base to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the pyrazole nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed N-Arylation of 3-Amino-Pyrazoles

This protocol uses a modern, well-defined pre-catalyst system, which is often more reliable and efficient than generating the catalyst in situ.

Self-Validation: This reaction is highly sensitive to oxygen and water. Strict adherence to inert atmosphere techniques is critical for reproducibility. The outcome should be validated by LC-MS to confirm product mass and NMR to confirm the N-aryl structure.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube or vial with the 3-amino-pyrazole (1.2 eq), aryl halide or triflate (1.0 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.4 eq), and the palladium catalyst system.[14][15]

-

Catalyst System: A typical system consists of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%). Alternatively, use a pre-catalyst like (SIPr)Pd(methallyl)Cl (3 mol%).[14]

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 2-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Parameter | Example Value | Rationale / Comment |

| Substrate | 1H-Pyrazol-3-amine | The parent scaffold. |

| Arylating Agent | 4-Bromotoluene | A common, moderately reactive aryl halide. |

| Catalyst System | (SIPr)Pd(methallyl)Cl | A highly active and versatile N-Heterocyclic Carbene (NHC) based pre-catalyst.[14] |

| Base | LHMDS (1M in THF) | A strong, soluble base that minimizes side reactions.[14] |

| Solvent | Toluene | A standard non-polar solvent for Buchwald-Hartwig reactions. |

| Temperature | 100 °C | Ensures efficient catalyst turnover. |

| Typical Yield | 75-99% | Modern catalyst systems provide high efficiency.[15] |

N-Acylation and N-Sulfonylation

Acylation and sulfonylation reactions typically occur with high chemoselectivity at the most nucleophilic exocyclic 3-amino group. These reactions introduce amide and sulfonamide functionalities, which are critical pharmacophores for establishing hydrogen bonding interactions with protein targets.

Causality Behind Experimental Choices:

-

Reagents: Highly reactive acyl chlorides, sulfonyl chlorides, or anhydrides are used as the electrophiles.

-

Base: A tertiary amine base like triethylamine (TEA) or pyridine is used as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[1] DMAP can be used as a nucleophilic catalyst for less reactive systems.[3]

-

Solvent: An inert solvent like dichloromethane (DCM) or isopropanol is typically used.[1]

Protocol 3: General Procedure for N-Acylation/Sulfonylation

Self-Validation: The reaction is typically fast and clean. Completion can be monitored by TLC. The product should be characterized by MS to confirm the addition of the acyl/sulfonyl group and by NMR to verify that the reaction occurred on the exocyclic amine.

Step-by-Step Methodology:

-

Preparation: Dissolve the 3-amino-pyrazole derivative (1.0 eq) in an anhydrous solvent like DCM or isopropanol (0.1-0.2 M).

-

Base Addition: Add a base such as triethylamine (TEA, 2.0-3.0 eq).

-

Electrophile Addition: Cool the solution in an ice bath (0 °C). Add the acyl chloride, sulfonyl chloride, or anhydride (1.0-1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-18 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Evaporate the solvent under reduced pressure. The crude product can be taken up in ethyl acetate and washed with aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.[1]

| Parameter | Example Value | Rationale / Comment |

| Substrate | 5-cyclopropyl-1H-pyrazole-3-amine | A substituted pyrazole used in kinase inhibitor synthesis. |

| Electrophile | 2,4-dichloropyrimidine | An activated heteroaryl halide acting as an acyl equivalent.[1] |

| Base | Triethylamine (TEA) | A standard organic base to scavenge the HCl byproduct.[1] |

| Solvent | Isopropanol | A polar protic solvent suitable for this type of nucleophilic aromatic substitution.[1] |

| Temperature | 50-80 °C | Heating may be required for less reactive electrophiles.[1] |

| Typical Yield | 35-90% | Yields vary based on the reactivity of the coupling partners. |

References

- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.

- Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Letters.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.

- 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- CAS 1820-80-0 (3-Aminopyrazole). BOC Sciences.

- The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxyl

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

- Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones.

- Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and...

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.

- Technical Support Center: Optimizing N-Alkyl

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Buchwald–Hartwig amin

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

Application Notes & Protocols: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-Pyrazole Derivatives

Introduction: The Strategic Importance of 4-Amino-Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2] Specifically, the introduction of an amino group at the C4-position gives rise to a class of compounds with significant therapeutic potential, acting as inhibitors for crucial biological targets like Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Kγ).[1]

Traditionally, the synthesis of these vital motifs has faced considerable challenges. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, offering a direct route to aryl and heteroaryl amines from their corresponding halides.[3][4][5][6] This reaction's broad functional group tolerance and expanding scope have made it indispensable in modern drug discovery.[3]

However, the application of this methodology to electron-rich, five-membered N-heterocycles like pyrazoles, particularly with less reactive chloro-substituents, is not without its difficulties.[7] These substrates are known to be challenging coupling partners, often due to their potential to inhibit or deactivate the palladium catalyst.[7] This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 4-chloro-pyrazoles, offering mechanistic insights, a robust experimental protocol, and a troubleshooting framework to empower researchers in synthesizing these valuable compounds.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational reaction design and optimization. The currently accepted cycle involves three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][8]

-

Activation & Oxidative Addition: The cycle begins with an active, electron-rich Palladium(0) species, typically bearing bulky phosphine ligands (L). This complex undergoes oxidative addition into the carbon-chlorine bond of the 4-chloro-pyrazole, forming a Pd(II) intermediate.[3][8][9] This step is often rate-limiting, especially for less reactive aryl chlorides.[9]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3] The choice of base is critical and its effectiveness can be influenced by the solvent system.[10][11][12]

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired 4-amino-pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3][8]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The success of coupling challenging substrates like 4-chloro-pyrazoles hinges on the use of specialized ligands. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential as they promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[3][13]

Optimizing the Reaction: A Guide to Key Parameters

The successful amination of 4-chloro-pyrazoles requires careful consideration of several interdependent parameters. A systematic approach to screening these variables is often necessary to achieve optimal yields.

| Parameter | Options & Considerations | Rationale & Insights |

| Palladium Source | Pd(OAc)₂ , Pd₂(dba)₃ : Common, require in situ reduction. Can be unreliable.[14] Pre-catalysts (e.g., XPhos Pd G3/G4) : Air-stable Pd(II) complexes that efficiently form the active Pd(0) species.[9][13] Highly recommended for reproducibility and high activity.[9] | Pre-catalysts offer superior performance by ensuring a reliable and efficient generation of the active LPd(0) catalyst, often allowing for lower catalyst loadings and milder conditions.[9][13] |

| Ligand | Bulky Biaryl Phosphines : XPhos , tBuXPhos , BrettPhos , tBuDavePhos .[1][13] | The ligand is arguably the most critical component. For heteroaryl chlorides, bulky and electron-donating ligands are required to stabilize the Pd(0) center, promote oxidative addition, and prevent catalyst deactivation.[7][15] |

| Base | Strong Bases : NaOtBu , KOtBu , LHMDS . Highly effective but can be incompatible with sensitive functional groups (e.g., esters).[4][9] Weaker Bases : K₃PO₄ , Cs₂CO₃ . Offer better functional group tolerance but may require higher temperatures or longer reaction times.[9] | The base's primary role is to deprotonate the amine coordinated to the palladium center.[10] Strong alkoxide bases are generally the most effective, but weaker inorganic bases are a viable alternative for base-sensitive substrates.[9] |

| Solvent | Aprotic, Non-polar/Polar : Toluene , 1,4-Dioxane , THF , t-AmOH .[9] | Solvent choice impacts reagent solubility and catalyst stability.[16] Toluene and dioxane are commonly used.[17] Avoid coordinating solvents like acetonitrile or pyridine, which can bind to the palladium and inhibit the reaction.[9] |

| Temperature | 80 - 120 °C | Aryl chlorides are less reactive than bromides or iodides and typically require elevated temperatures to drive the oxidative addition step to completion.[1][9] |

General Protocol for the Amination of 4-Chloro-1H-pyrazoles

This protocol provides a robust starting point for the coupling of a generic 4-chloro-pyrazole with a primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Reagents & Equipment:

-

4-Chloro-1H-pyrazole derivative (1.0 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Palladium Pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%)

-

Ligand (e.g., XPhos, 1-5 mol%, if not using a pre-catalyst)

-

Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Oven-dried glassware, magnetic stir bar, condenser, inert gas manifold

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-chloro-pyrazole (1.0 equiv), the base (e.g., NaOtBu, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G4, 2 mol%).

-

Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M). Then, add the amine (1.2 equiv) via syringe.

-

Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C).

-

Reaction Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.

-

Workup:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Quench the reaction carefully by adding water or saturated aqueous NH₄Cl.

-

Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-amino-pyrazole product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems encountered during the amination of 4-chloro-pyrazoles.

Caption: A logical workflow for troubleshooting a low-yielding reaction.

-

Problem: Low or No Conversion of Starting Material

-

Cause A: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to catalyst death. Using Pd(II) sources like Pd(OAc)₂ without efficient in situ reduction can also lead to low activity.[18]

-

Solution: Always use a reliable pre-catalyst.[9][13] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

-

Cause B: Sub-optimal Conditions. The combination of ligand, base, and solvent is crucial.[18] An incorrect choice may fail to promote the reaction.

-

Solution: Systematically screen reaction parameters. A change in base (e.g., from K₃PO₄ to NaOtBu) or solvent (e.g., from THF to toluene) can have a dramatic effect. Increasing the temperature may also be necessary for the challenging C-Cl bond activation.

-

-

Problem: Significant Side Product Formation

-

Cause A: Hydrodehalogenation. A common side reaction is the reduction of the 4-chloro-pyrazole to the corresponding pyrazole (Ar-H), which competes with the desired amination.[18]

-

Solution: This side reaction is often ligand-dependent. Screening a panel of bulky phosphine ligands can identify a system that favors C-N reductive elimination over competing pathways.

-

Cause B: Catalyst Deactivation by the Heterocycle. Five-membered nitrogen heterocycles can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[7]

-

Solution: If catalyst deactivation is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial. Using a more robust, sterically hindered ligand can also mitigate this issue.[7]

-

Conclusion

The Buchwald-Hartwig amination is a formidable tool for the synthesis of 4-amino-pyrazoles from their 4-chloro precursors. Success with these challenging substrates is contingent upon a rational selection of reaction components, particularly a highly active palladium pre-catalyst system featuring a bulky, electron-rich biaryl phosphine ligand. By understanding the reaction mechanism and carefully optimizing the key parameters of catalyst, base, and solvent, researchers can overcome common hurdles and efficiently access these medicinally important molecules. This guide provides the foundational knowledge and practical protocols to facilitate this critical transformation in the drug discovery and development pipeline.

References

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 253–259. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

van der Slot, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12133–12140. [Link]

-

van der Slot, R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

van der Slot, R., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12133-40. [Link]

-

Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2018). ResearchGate. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. [Link]

-

Li, G., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(43), 7859–7864. [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2012). ResearchGate. [Link]

-

Tundel, R. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 596–599. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved February 15, 2026, from [Link]

-

Isherwood, M., & Kotha, S. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemSusChem, 13(17), 4330-4351. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 15, 2026, from [Link]

-

Vautravers, N., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 133(45), 18078–18081. [Link]

-

Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. [Link]

-

Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]

-

Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4660. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. [Link]

-

C–heteroatom coupling with electron-rich aryls enabled by nickel catalysis and light. (2024). ResearchGate. [Link]

-

Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2021). ResearchGate. [Link]

-

Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

Sources

- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald 催化劑和配體 [sigmaaldrich.com]

- 14. reddit.com [reddit.com]

- 15. research.rug.nl [research.rug.nl]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Sandmeyer Reaction on 3-Amino-4-Chloropyrazole

Ticket ID: SAND-PYR-04CL Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Deaminative Halogenation/Cyanation on 3-Amino-4-Chloropyrazole Core

Executive Summary & Mechanistic Insight[1][2][3]

User Context: You are likely attempting to convert 3-amino-4-chloropyrazole into 3,4-dichloropyrazole, 3-bromo-4-chloropyrazole, or 3-cyano-4-chloropyrazole.

The Core Challenge: The Sandmeyer reaction on a pyrazole core is significantly more complex than on a phenyl ring due to two competing factors:

-

Amphoteric Nature: The pyrazole ring possesses both a pyridine-like nitrogen (basic) and a pyrrole-like nitrogen (acidic). In the classical aqueous acid conditions (HCl/NaNO

), the ring nitrogen protonates, deactivating the system and repelling the nitrosonium ion ( -

Diazonium Instability: Pyrazole-3-diazonium salts are notoriously unstable and prone to C-coupling (azo dye formation) or dediazoniation (reduction to H) if not trapped immediately.

The Solution:

Shift from "Classical Aqueous" (NaNO

Mechanistic Pathway (Visualization)

The following diagram illustrates the radical-nucleophilic aromatic substitution (

Figure 1: Radical mechanism of the Sandmeyer reaction using alkyl nitrites. Note the Single Electron Transfer (SET) cycle involving Copper.[1][2]

Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes tert-butyl nitrite (t-BuONO) in acetonitrile.[3][4] This is superior to the aqueous method for 3-amino-4-chloropyrazole because it maintains homogeneity and minimizes side reactions.

Reagents & Equipment[3][4][8][9][10]

-

Substrate: 3-amino-4-chloropyrazole (1.0 equiv)

-

Diazotization Agent: tert-Butyl nitrite (1.5 equiv) - Fresh bottles preferred.

-

Halogen Source/Catalyst:

-

For Chloride: CuCl

(1.2 equiv) [Note: Cu(II) is often used with t-BuONO as the nitrite reduces it in situ, or use CuCl]. -

For Bromide: CuBr

(1.2 equiv).

-

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Temperature: 0°C to 60°C.

Step-by-Step Workflow

-

Preparation (0°C): In a dry round-bottom flask under Nitrogen/Argon, dissolve CuCl

(or CuBr-

Why: Anhydrous conditions prevent phenol formation.

-

-

Substrate Addition: Add 3-amino-4-chloropyrazole (1.0 equiv) to the copper suspension. Stir for 10 minutes at 0°C.

-

Diazotization (The Critical Step): Add tert-butyl nitrite (1.5 equiv) dropwise over 10–15 minutes.

-

Observation: Gas evolution (N

) should be visible. If violent, slow down addition. -

Note: Unlike aqueous conditions, you do not need to isolate the diazonium salt (which is dangerous). This is a "one-pot" dediazoniation.[5]

-

-

Reaction (Room Temp to Heat): Allow the mixture to warm to Room Temperature (RT) for 30 minutes.

-

Checkpoint: Monitor by LCMS. If starting material remains, heat to 60°C for 1–2 hours. The 4-chloro substituent stabilizes the ring, so thermal decomposition is less likely than with non-halogenated pyrazoles.

-

-

Work-up: Quench with 20% aqueous HCl (to break copper chelates). Extract with Ethyl Acetate.[4][6] Wash organics with brine.[4] Dry over Na

SO

Troubleshooting Matrix (Help Desk)

Issue 1: "I am seeing a bright red/orange byproduct instead of my product."

-

Diagnosis: Azo Coupling (Self-Coupling).

-

Root Cause: The diazonium intermediate reacted with unreacted starting amine because the solution was not acidic enough or the addition was too fast.

-

Fix:

-

Aqueous Method: Increase acid concentration (use conc. HCl).

-

Anhydrous Method: Add the nitrite slowly to the amine/copper mixture, or reverse addition (add amine to nitrite/copper) to keep the diazonium concentration low relative to the nucleophile.

-

Issue 2: "LCMS shows a mass corresponding to the starting material minus Nitrogen (Reduction to H)."

-

Diagnosis: Hydrodediazoniation.

-

Root Cause: Presence of water or hydrogen atom abstraction from the solvent.

-

Fix:

-

Switch to the Anhydrous Protocol (Section 2).

-

Ensure MeCN is dry.

-

If using THF, switch to MeCN (THF is a hydrogen atom donor).

-

Issue 3: "Low conversion; Starting Material persists."

-

Diagnosis: Incomplete Diazotization.

-

Root Cause: 3-amino-4-chloropyrazole is electron-deficient (due to Cl) and less nucleophilic.

-

Fix:

-

Increase t-BuONO to 2.0 equiv.

-

Add a catalytic amount of acid (e.g., p-TsOH or TMSCl) to activate the nitrite.

-

Issue 4: "Violent exotherm or foaming."

-

Diagnosis: Runaway Nitrogen Release.

-

Root Cause: Addition of nitrite was too fast at elevated temperatures.

-

Fix:

-

Safety Stop: Cool immediately to -10°C.

-

Always perform the addition at 0°C.

-

Comparative Data: Aqueous vs. Anhydrous

| Parameter | Classical (Aqueous) | Optimized (Anhydrous) |

| Reagents | NaNO | t-BuONO / CuCl |

| Solubility | Poor (Suspension) | Good (Homogeneous) |

| Side Products | Phenols, Azo Dyes | Minimal |

| Yield (Typical) | 30–50% | 75–90% |

| Safety | High risk (Isolation of salt) | Lower risk (In-situ) |

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

Figure 2: Decision matrix for selecting reaction conditions.

References

-

Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Organic Synthesis.

-

Source: Journal of Organic Chemistry.

-

-

Krasnokutskaya, E. A., et al. (2007).[4][7][8] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[4] Demonstrates the superiority of the t-BuONO/MeCN system for heterocycles.

-

Barbero, M., et al. (2011). Sandmeyer Reaction.[5][2][6][9][12][13][14][15][16] A comprehensive review of the radical mechanism involving Copper(I)/(II) cycles.

-

Source: Encyclopedia of Reagents for Organic Synthesis.

-

-

Wu, W., et al. (2013).[8] Recent Advances in the Sandmeyer Reaction.[5] Discusses specific applications to electron-rich heterocycles like pyrazoles.

-

Source: Organic Biomolecular Chemistry.[10]

-

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tert-Butyl Nitrite [commonorganicchemistry.com]

- 4. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. quora.com [quora.com]

- 13. byjus.com [byjus.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Stabilizing Pyrazole Amines Against Oxidation

Welcome to the technical support guide for the handling and storage of pyrazole amines. This document is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive compounds. The amine moiety on a pyrazole ring, while crucial for its synthetic and pharmacological utility, renders the molecule susceptible to oxidative degradation. This guide provides in-depth, field-tested advice to help you maintain the integrity and purity of your pyrazole amine reagents and intermediates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of pyrazole amines.

Q1: What exactly is pyrazole amine oxidation and why does it happen?

A1: Pyrazole amine oxidation is a chemical degradation process where the amine group, and sometimes the pyrazole ring itself, reacts with oxygen. The amine functional group, especially aromatic and heterocyclic amines, can undergo single-electron oxidation, often initiated by atmospheric oxygen, light, or trace metal impurities.[1] This process can form reactive radical intermediates, which then propagate a chain reaction leading to the formation of colored impurities (often yellow to dark brown), dimers, or ring-opened byproducts.[2][3] The hydrazine moiety, if present, is particularly susceptible to oxidation.

Q2: What are the most obvious signs that my pyrazole amine sample has degraded?

A2: The primary indicators of degradation are visual and analytical:

-

Color Change: The most common sign is a change in the material's color, for instance, from a white or off-white solid to yellow, orange, or brown.[3]

-

Insolubility: You may notice decreased solubility in solvents where the compound was previously fully soluble.

-

Analytical Changes: When analyzed by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), you will observe the appearance of new impurity peaks and a corresponding decrease in the area of the main active peak. Changes in NMR or IR spectra can also confirm structural degradation.

Q3: I just received a new bottle of a pyrazole amine. What are the immediate steps I should take for proper storage?

A3: Upon receipt, immediately transfer the compound to a controlled storage environment. For long-term stability, it is recommended to store pyrazole amines in a tightly sealed, amber glass vial under an inert atmosphere (like argon or nitrogen) at low temperatures (-20°C is standard for long-term).[4] Ensure the container cap has a chemically resistant liner, such as PTFE, to prevent contamination and ensure a tight seal.

Q4: Can I store my pyrazole amine in solution for easier use?

A4: Long-term storage in solution is generally discouraged as it can accelerate degradation. If you must store solutions for short-term use, use a dry, aprotic solvent. The solution should be blanketed with an inert gas and stored at low temperatures (-20°C or -80°C). Always perform a quick purity check (e.g., TLC) before using a stored solution.

Part 2: Troubleshooting Guide for Degradation Issues

This guide provides a structured approach to identifying and resolving stability problems encountered during your experiments.

Problem 1: My white, crystalline pyrazole amine has turned yellow/brown after a few weeks on the shelf.

-

Possible Cause 1: Oxygen Exposure. The container seal may be inadequate, or the material was not stored under an inert atmosphere. Atmospheric oxygen is a primary driver of amine oxidation.

-

Solution: If the material is not heavily discolored, it may be salvageable by recrystallization or column chromatography. For future storage, aliquot the material into smaller vials, purge each vial thoroughly with argon or nitrogen before sealing, and wrap the cap joint with Parafilm® for an extra barrier.

-

-

Possible Cause 2: Light Exposure. Standard laboratory lighting, especially UV light, can provide the activation energy needed to initiate oxidative pathways.

-

Solution: Always store pyrazole amines in amber vials or wrap clear vials in aluminum foil to protect them from light.[3] Store vials inside a closed cabinet or refrigerator to minimize ambient light exposure.

-

-

Possible Cause 3: Heat Exposure. Elevated temperatures significantly accelerate the rate of chemical degradation. Storing the compound at room temperature on a lab bench is not suitable for long-term stability.

-

Solution: Adhere to recommended storage temperatures. For short-term storage (days to weeks), 2-8°C is often sufficient. For long-term storage (months to years), -20°C or below is required.[4]

-

Problem 2: My analytical results (HPLC, LC-MS) show a gradual loss of the main peak and the appearance of multiple new peaks over time.

-

Possible Cause 1: Inherent Instability. The specific substitution pattern on your pyrazole amine may make it intrinsically less stable.

-

Solution: Re-purify the material before each use. If this is for a critical drug development pathway, consider synthesizing a more stable salt form (e.g., hydrochloride), as protonation of the amine can reduce its susceptibility to oxidation.

-

-

Possible Cause 2: Contamination. Trace amounts of metal ions (like copper or iron) or exposure to strong oxidizing agents can catalyze decomposition.[1][5]

-

Solution: Ensure you are using high-purity solvents and clean glassware. Avoid using metal spatulas if you suspect metal-catalyzed degradation; opt for glass or PTFE-coated lab tools.

-

-

Possible Cause 3: Hydrolysis. If the compound was stored in a non-desiccated environment, moisture uptake can lead to hydrolytic degradation pathways.

-

Solution: Store the material in a desiccator, especially if in a humid environment. Use a tightly sealed container to prevent moisture ingress.

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing pyrazole amine degradation.

Caption: A decision-making workflow for troubleshooting pyrazole amine degradation.

Part 3: Protocols for Stabilization and Quality Control

This section provides detailed, step-by-step procedures for ensuring the long-term stability of your pyrazole amine compounds.

Table 1: Recommended Storage Conditions for Pyrazole Amines

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2-8°C (Refrigerated) | -20°C or below (Frozen)[4] | Reduces the kinetic rate of degradation reactions. |

| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) blanket[3] | Displaces oxygen to prevent the initiation of oxidation. |

| Light | Store in amber vial or dark place | Store in amber vial, wrapped in foil, inside a freezer[3] | Prevents light-induced (photolytic) degradation. |

| Container | Tightly sealed glass vial with PTFE-lined cap | Tightly sealed glass vial with PTFE-lined cap, sealed with Parafilm® | Prevents moisture and air ingress; ensures material compatibility. |

| Moisture | Store in a dry environment | Store in a desiccated environment or use a desiccant pack in secondary containment | Moisture can facilitate hydrolysis and other degradation pathways. |

Protocol 3.1: Aliquoting and Inert Gas Blanketing for Long-Term Storage

This protocol describes the best practice for preparing a newly acquired pyrazole amine for secure, long-term storage.

Materials:

-

Pyrazole amine solid

-

Appropriately sized amber glass vials with PTFE-lined screw caps

-

Source of dry Argon or Nitrogen gas with a regulator and tubing

-

Clean, dry spatulas (PTFE-coated recommended)

-

Analytical balance

-

Parafilm®

Procedure:

-

Work in a Controlled Area: Perform this procedure in a fume hood or on a bench with minimal air drafts.

-

Prepare Vials: Label all vials clearly with the compound name, batch number, date, and mass.

-

Aliquot the Solid: Weigh the desired amount of pyrazole amine into each vial. Aliquoting prevents the need to repeatedly warm and expose the entire batch to air and moisture.

-

Inert Gas Purge: a. Set the gas regulator to a very low flow rate (a gentle hiss). b. Insert the tubing into the vial, directing the gas stream just above the surface of the solid for 30-60 seconds. This displaces the heavier, oxygen-containing air. c. Slowly withdraw the tubing while maintaining the gas flow.

-

Seal Immediately: As soon as the tubing is removed, immediately cap the vial and tighten it securely.

-

Secondary Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm®, stretching it as you wrap to create a tight seal.

-

Store Properly: Place the sealed vials into the designated -20°C (or colder) freezer, protected from light.

Protocol 3.2: Quality Control Analysis by HPLC

This protocol provides a general HPLC method to assess the purity of your pyrazole amine and detect degradation products. Note: This is a starting point and may require optimization for your specific compound.

Instrumentation & Columns:

-

System: Standard HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or the λmax of your compound)

-

Injection Volume: 5-10 µL

Sample Preparation:

-

Accurately weigh ~1 mg of your pyrazole amine.

-

Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water) to make a 1 mg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation:

-

A pure, undegraded sample should show a single major peak with >98% peak area.

-

Degradation is indicated by the presence of additional peaks, often eluting earlier (more polar) than the parent compound. Track the relative peak area of these impurities over time to monitor stability.

Simplified Oxidation Mechanism

The diagram below illustrates a conceptual pathway for the oxidative degradation of a generic pyrazole amine, highlighting the role of oxygen in initiating the process.

Caption: Conceptual pathway of pyrazole amine oxidation.

References

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. Retrieved February 12, 2024, from [Link]

-

Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved February 12, 2024, from [Link]

-

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). The Journal of Organic Chemistry - ACS Publications. Retrieved February 12, 2024, from [Link]

-

Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]

-

A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (2016). Science Publishing Group. Retrieved February 12, 2024, from [Link]

-

How can we store Pyrazolin from chalcone and hydrazine hydrate?. (2016). ResearchGate. Retrieved February 12, 2024, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-1-isobutyl-1H-pyrazol-3-amine, a crucial building block in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols grounded in scientific rigor and regulatory expectations.

Introduction: The Analytical Imperative for a Key Intermediate

4-Chloro-1-isobutyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug substance. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the rationale behind the selection of chromatographic parameters and providing the necessary experimental data to support their application. The methodologies are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

4-Chloro-1-isobutyl-1H-pyrazol-3-amine possesses a combination of structural features that present unique challenges for chromatographic separation:

-

Polarity: The presence of the primary amine group imparts significant polarity to the molecule.

-